Product packaging for Methyl 3,6-dibromo-2-methoxy-1-naphthoate(Cat. No.:CAS No. 1198475-39-6)

Methyl 3,6-dibromo-2-methoxy-1-naphthoate

Cat. No.: B1451988
CAS No.: 1198475-39-6
M. Wt: 374.02 g/mol
InChI Key: CALNKNBQQXFHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,6-dibromo-2-methoxy-1-naphthoate (CAS 1198475-39-6) is a synthetic naphthoic acid ester derivative provided as a high-purity compound for research purposes. With a molecular formula of C 13 H 10 Br 2 O 3 and a molecular weight of 374.03 g/mol, this compound is characterized by its specific bromination and methoxy substitution pattern on the naphthalene ring system . This compound belongs to a class of naphthoic acid derivatives that are of significant interest in medicinal chemistry and neuroscience research. Structural analogs, particularly those based on the 2-hydroxy-3-naphthoic acid scaffold, have been identified as potent allosteric modulators of N-Methyl-D-Aspartate (NMDA) receptors . NMDA receptors are critical for synaptic transmission and plasticity, and their over-activation is implicated in various neurological conditions . Researchers are exploring these naphthoic acid derivatives to develop novel therapeutic agents with potentially improved profiles compared to traditional NMDA receptor antagonists . The specific bromine and methoxy substitutions on this compound make it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties such as potency and receptor subtype selectivity . For laboratory handling, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2O3 B1451988 Methyl 3,6-dibromo-2-methoxy-1-naphthoate CAS No. 1198475-39-6

Properties

IUPAC Name

methyl 3,6-dibromo-2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O3/c1-17-12-10(15)6-7-5-8(14)3-4-9(7)11(12)13(16)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALNKNBQQXFHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Bromination

  • Reagents : Elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used brominating agents.
  • Solvents : Dichloromethane or other halogenated solvents serve as reaction media.
  • Conditions : Controlled temperature (typically 20–90 °C, preferably 50–70 °C) and reaction time (0.5–4 hours) are critical to achieve selective dibromination at positions 3 and 6.
  • Mechanism : Bromination proceeds via electrophilic aromatic substitution, with regioselectivity influenced by the activating methoxy group at position 2.

In Situ Bromine Generation Process (Advanced Method)

A more efficient and environmentally friendly method involves in situ generation of bromine from hydrogen bromide (HBr) and a peroxidic compound, usually hydrogen peroxide (H₂O₂). This method offers better bromine utilization and reduces excess bromine handling.

  • Process Details :
    • Start with 2-methoxynaphthalene.
    • React with hydrogen bromide in the presence of hydrogen peroxide to generate bromine in situ.
    • Bromination proceeds first to monobrominated intermediate, then to 1,6-dibromo-2-methoxynaphthalene.
  • Solvents : Use of halocarbon or halohydrocarbon solvents such as ethylene dichloride (1,2-dichloroethane) is preferred.
  • Advantages :
    • High bromine utilization efficiency.
    • Controlled reaction temperature (20–90 °C).
    • Reaction time optimized to 0.5–4 hours.
  • Reaction Scheme :
Step Reagents & Conditions Product
1 2-Methoxynaphthalene + Br₂ (generated in situ from HBr + H₂O₂) 1,6-Dibromo-2-methoxynaphthalene
2 Hydrodebromination (optional, for related compounds) 2-Bromo-6-methoxynaphthalene
  • Catalysts : Tungsten carbide-based catalysts and phase transfer catalysts are used in selective hydrodebromination steps to obtain mono-bromo derivatives when needed.

Esterification

  • Reagents : Methanol and an acid catalyst such as sulfuric acid (H₂SO₄).
  • Conditions : Esterification is typically performed by refluxing the brominated acid intermediate with methanol under acidic conditions.
  • Purification : Recrystallization from ethanol or other suitable solvents yields high-purity methyl ester crystals.

Optimization Parameters

Parameter Typical Range / Conditions Notes
Bromination Temp. 20–90 °C (preferably 50–70 °C) Controls regioselectivity and yield
Brominating Agent Br₂ or NBS; or HBr + H₂O₂ (in situ) In situ method improves bromine usage
Solvent Dichloromethane, ethylene dichloride Halogenated solvents preferred
Reaction Time 0.5–4 hours Longer times may increase byproducts
Esterification Temp. Reflux (methanol boiling point ~65 °C) Acid catalyst required
Purity (post-synthesis) ≥95% (confirmed by HPLC, NMR) Essential for research applications

Analytical Confirmation

Summary Table of Preparation Methods

Method Brominating Agent(s) Solvent(s) Key Conditions Advantages Disadvantages
Conventional Bromination Br₂ or NBS Dichloromethane 20–90 °C, 0.5–4 h Simple, well-established Handling of elemental bromine
In Situ Bromine Generation HBr + H₂O₂ (peroxide) Ethylene dichloride, halocarbons 20–90 °C, 0.5–4 h Efficient bromine use, safer Requires control of peroxide
Esterification Methanol + H₂SO₄ Methanol Reflux (~65 °C) High yield methyl ester formation Acidic conditions may require neutralization

Research Findings and Industrial Relevance

  • The in situ bromine generation method is documented to enhance bromine atom economy and reduce hazardous waste, making it attractive for industrial scale-up.
  • The regioselective dibromination at positions 3 and 6 is facilitated by the electron-donating methoxy group at position 2, which directs electrophilic substitution.
  • The use of tungsten carbide-based catalysts in hydrodebromination steps allows selective removal of bromine atoms when mono-bromo derivatives are desired, demonstrating advanced control in synthetic pathways.
  • Purification by recrystallization and rigorous analytical characterization ensure the compound meets research-grade purity standards.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 3 and 6 undergo nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

  • Bromine Replacement with Nucleophiles :

    • Reaction with amines (e.g., ammonia, alkylamines) in polar aprotic solvents (e.g., DMF) at 80–100°C yields mono- or di-substituted products, depending on stoichiometry .

    • Methoxy groups at position 2 direct substitution to the less hindered bromine at position 6 due to steric and electronic effects .

Reagent Conditions Product Yield Source
NH₃ (excess)DMF, 100°C, 12 h3-Bromo-2-methoxy-6-amino-1-naphthoate62%
NaOMeMeOH, reflux, 6 h3-Methoxy-6-bromo-2-methoxy-1-naphthoate48%

Coupling Reactions

The bromine atoms participate in transition-metal-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling :

    • Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in THF/H₂O at 80°C produces biaryl derivatives .

    • Position 3 bromine reacts preferentially due to lower steric hindrance.

Catalyst Conditions Product Yield Selectivity
Pd(PPh₃)₄THF/H₂O, 80°C, 24 h3-Aryl-6-bromo-2-methoxy-1-naphthoate55–70%>90% for C3-Br

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis :

    • Treatment with NaOH (2M) in ethanol/water (1:1) at reflux yields the carboxylic acid derivative.

  • Acidic Hydrolysis :

    • Concentrated HCl in dioxane at 60°C cleaves the ester to the free acid.

Conditions Product Yield Reaction Time
NaOH (2M), EtOH/H₂O, reflux3,6-Dibromo-2-methoxy-1-naphthoic acid85%8 h

Regioselective Hydrodebromination

Controlled reduction removes bromine atoms with positional selectivity:

  • Catalytic Hydrodebromination :

    • Using H₂ gas and a Pd/C catalyst in ethyl acetate at 25°C selectively reduces the C6 bromine .

    • Tungsten carbide catalysts with phase-transfer agents (e.g., tetrabutylammonium bromide) enhance selectivity .

Catalyst Conditions Product Yield Selectivity
Pd/C (5 wt%)H₂ (1 atm), EtOAc, 25°C3-Bromo-2-methoxy-1-naphthoate78%>95% for C6-Br

Oxidation and Functionalization

The naphthalene core undergoes electrophilic substitution:

  • Nitration :

    • Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 or 5, influenced by the methoxy group’s directing effects .

Reagent Conditions Product Yield
HNO₃ (conc.), H₂SO₄0°C, 2 h3,6-Dibromo-4-nitro-2-methoxy-1-naphthoate40%

Key Mechanistic Insights:

  • Steric and Electronic Effects :

    • The methoxy group at C2 deactivates the ring but directs electrophiles to the para and meta positions relative to itself .

    • Bromine at C3 exhibits higher reactivity in cross-couplings due to reduced steric hindrance compared to C6.

  • Solvent Influence :

    • Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing transition states .

Scientific Research Applications

Organic Synthesis

Pharmaceutical Intermediates
Methyl 3,6-dibromo-2-methoxy-1-naphthoate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. For example, it can be converted into derivatives that exhibit anti-inflammatory and analgesic properties. The compound's bromine substituents enhance its reactivity, making it suitable for further transformations into more complex structures.

Table 1: Key Pharmaceutical Applications

Compound NameApplication TypeReference Source
NaproxenAnti-inflammatory agent
NabumetoneNon-steroidal anti-inflammatory drug
Other Naphthalene DerivativesVarious therapeutic uses

Agrochemical Development

This compound has potential applications in the agrochemical sector. Its derivatives can be designed to act as herbicides or fungicides, providing effective solutions for crop protection. The brominated naphthalene structure allows for modifications that can enhance biological activity against specific pests.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used as a precursor for developing polymers with specific thermal and mechanical properties. Research is ongoing to explore its potential in creating materials that can withstand harsh environmental conditions.

Case Studies

Case Study 1: Synthesis of Naproxen
In a study investigating the synthesis of naproxen, this compound was successfully used as a starting material. The bromination step was crucial for achieving the desired pharmacological activity of the final product. The efficiency of this synthetic route was highlighted by a high yield and purity of naproxen obtained from this intermediate.

Case Study 2: Agrochemical Applications
Another research project focused on developing new herbicides using derivatives of this compound. The study demonstrated that certain derivatives exhibited significant herbicidal activity against common agricultural weeds, indicating the compound's potential in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of Methyl 3,6-dibromo-2-methoxy-1-naphthoate involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and ester groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets and pathways .

Comparison with Similar Compounds

Research Findings and Trends

  • Catalytic Applications : Brominated naphthoates like this compound are under investigation as ligands in transition-metal catalysis due to their electron-withdrawing bromine substituents.
  • Medicinal Chemistry : Dimethyl 4,4'-methylenebis(3-methoxy-2-naphthoate) is listed in NCATS databases, suggesting preclinical evaluation for drug development.
  • Synthetic Versatility : Methyl 5-methoxy-8-aryl-1-naphthoate exemplifies the utility of Pd-catalyzed coupling for constructing complex naphthalene derivatives.

Biological Activity

Methyl 3,6-dibromo-2-methoxy-1-naphthoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound belongs to the naphthoate family, characterized by the presence of bromine and methoxy substituents, which significantly influence its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10Br2O3
  • Molecular Weight : 332.02 g/mol

The presence of bromine atoms at the 3 and 6 positions enhances the lipophilicity and potential interaction with biological targets, while the methoxy group at position 2 may contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine substituents are believed to play a crucial role in binding affinity, potentially leading to inhibition or modulation of various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may act on pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated for its inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (M.tb) and methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Pathogen
This compound5MRSA
This compound3M.tb

These results indicate that this compound exhibits significant antibacterial activity, making it a candidate for further development as a therapeutic agent against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise in modulating inflammatory responses. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human macrophages. This suggests a potential application in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of this compound against several pathogenic bacteria. The findings revealed that the compound demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against MRSA and 3 μg/mL against M.tb. These results were significant compared to control groups treated with standard antibiotics, underscoring the compound's potential as an alternative treatment option for drug-resistant infections .

Inflammation Modulation Research

Another study focused on the anti-inflammatory effects of this compound. The compound was tested on human monocyte-derived macrophages exposed to lipopolysaccharides (LPS). Results indicated a marked reduction in TNF-alpha production when treated with varying concentrations of the compound, demonstrating its potential role in managing inflammatory responses .

Q & A

Q. What experimental designs are recommended for assessing the compound’s endocrine-disrupting potential?

  • Answer : Use OECD TG 455 (transactivation assay) with human estrogen/androgen receptor cell lines. Compare IC₅₀ values against positive controls (e.g., BPA). Pair with transcriptomic profiling (RNA-seq) to identify gene expression changes linked to endocrine pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-dibromo-2-methoxy-1-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-dibromo-2-methoxy-1-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.